molecular formula C18H21ClN2 B12731975 Chlorcyclizine, (S)- CAS No. 118165-36-9

Chlorcyclizine, (S)-

Cat. No.: B12731975
CAS No.: 118165-36-9
M. Wt: 300.8 g/mol
InChI Key: WFNAKBGANONZEQ-SFHVURJKSA-N
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Description

Chlorcyclizine, (S)-: is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used to treat allergy symptoms such as rhinitis, urticaria, and pruritus. Additionally, it has some anticholinergic, antiserotonergic, and local anesthetic properties . Chlorcyclizine has also been studied for its potential use in treating various flaviviruses like hepatitis C and Zika virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: A simple and efficient route has been developed for the synthesis of chlorcyclizine. The common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine, is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . The synthetic approach starts from a commercially available compound, (4-chlorophenyl)(phenyl)methanone, which is treated with sodium borohydride in methanol at room temperature to afford the corresponding derivative of (4-chlorophenyl)(phenyl)methanol. This compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine .

Industrial Production Methods: The industrial production of chlorcyclizine hydrochloride involves a three-step process. First, 4-chlorodiphenylmethane is subjected to a bromination reaction with bromine to form a brominated product. This product is then subjected to an alkylation reaction with N-methyl piperazine, followed by acidification and salt formation to obtain a crude product. The crude product is refined and purified twice to yield refined chlorcyclizine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Chlorcyclizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chlorcyclizine can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of chlorcyclizine can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving chlorcyclizine typically use reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions include various derivatives of chlorcyclizine, such as its N-demethylated and N-oxidized forms .

Scientific Research Applications

Chlorcyclizine has a wide range of scientific research applications:

Mechanism of Action

Chlorcyclizine exerts its effects primarily by acting as a histamine H1 receptor antagonist. By blocking the H1 receptors, it prevents the action of histamine, a compound involved in allergic reactions. This results in the relief of allergy symptoms such as itching, swelling, and redness . Additionally, chlorcyclizine has anticholinergic, antiserotonergic, and local anesthetic properties, which contribute to its overall pharmacological effects .

Comparison with Similar Compounds

Uniqueness of Chlorcyclizine: Chlorcyclizine is unique among its similar compounds due to its additional anticholinergic, antiserotonergic, and local anesthetic properties. These properties make it a versatile compound with a broader range of applications in both clinical and research settings .

Properties

CAS No.

118165-36-9

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1

InChI Key

WFNAKBGANONZEQ-SFHVURJKSA-N

Isomeric SMILES

CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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